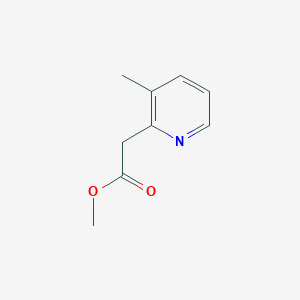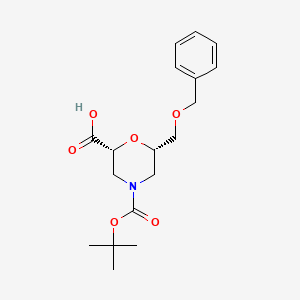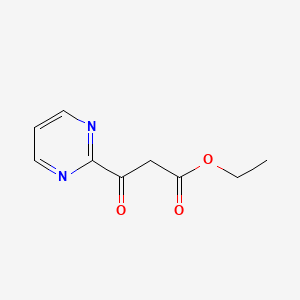
3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Ring-Chain Tautomerism
The compound 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, sharing a formyl and carboxylic acid group similar to 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid, exhibits interesting ring-chain tautomerism, with the free acid form predominating in the solution. This tautomerism reflects the reactivity and stability of formyl and carboxylic acid functionalities in chemical structures (Pokhodylo & Obushak, 2022).
Bioactive Phenyl Ether Derivatives
Phenyl ether derivatives, related structurally to 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid, have been found in marine-derived fungi. These compounds, such as 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, show strong antioxidant activities, indicating potential applications in mitigating oxidative stress (Xu et al., 2017).
Carboxylic Acids in Life Sciences
Carboxylic acids, a group to which 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid belongs, play a crucial role in various biological processes. They can be saturated, unsaturated, or aromatic, indicating a range of chemical behaviors and applications in life sciences (Badea & Radu, 2018).
Chemical Interactions and Molecular Structure
Pseudosymmetry and Weak Interactions
The study of derivatives of similar carboxylic acids reveals insights into the role of hydrogen bonding and pseudo-symmetry in determining molecular structure and stability. This understanding is crucial for predicting the behavior of complex molecules, including those like 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid (Owczarzak et al., 2013).
Spectroscopic Properties
The study of carboxylic acids and their derivatives, including compounds similar to 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid, through techniques like FTIR spectroscopy, provides valuable insights into their chemical and spectroscopic properties. Understanding these properties is fundamental for applications in various scientific fields (Ibrahim, Nada & Kamal, 2005).
properties
IUPAC Name |
3-(3-formyl-4-hydroxy-5-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-20-13-7-11(6-12(8-16)14(13)17)9-3-2-4-10(5-9)15(18)19/h2-8,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVDZYNPTGFSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester](/img/structure/B3080869.png)
![2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B3080871.png)



![7-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3080902.png)
